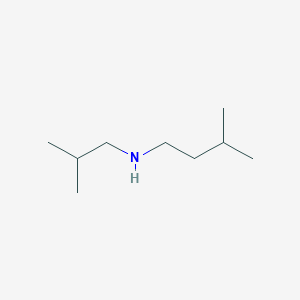
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is a chemical compound with the molecular formula C9H13LiNO3. This compound features a lithium ion coordinated to a 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate moiety. The presence of the pyrrolidinone ring and the lithium ion makes this compound interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate typically involves the reaction of 3-methyl-5-oxopyrrolidine with lithium acetate under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or substituted pyrrolidinone derivatives .
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to the presence of lithium.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate involves its interaction with specific molecular targets. The lithium ion can modulate various biochemical pathways, including those involved in neurotransmission and enzyme activity. The pyrrolidinone moiety may also contribute to the compound’s biological activity by interacting with proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Potassium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
- Calcium 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate
Uniqueness
Lithium(1+) 2-(3-methyl-5-oxopyrrolidin-3-yl)acetate is unique due to the presence of the lithium ion, which imparts distinct chemical and biological properties. Lithium ions are known for their role in mood stabilization and neurological effects, making this compound particularly interesting for medical research .
Eigenschaften
Molekularformel |
C7H10LiNO3 |
|---|---|
Molekulargewicht |
163.1 g/mol |
IUPAC-Name |
lithium;2-(3-methyl-5-oxopyrrolidin-3-yl)acetate |
InChI |
InChI=1S/C7H11NO3.Li/c1-7(3-6(10)11)2-5(9)8-4-7;/h2-4H2,1H3,(H,8,9)(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
RHKDTROZBSFZQX-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].CC1(CC(=O)NC1)CC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-(5-(methylamino)-3H-imidazo[4,5-b]pyridin-2-yl)acetate](/img/structure/B13507897.png)

![7-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13507906.png)

![rac-tert-butyl (1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B13507919.png)


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13507957.png)

![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)




